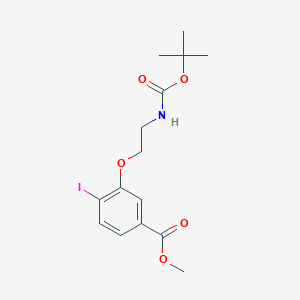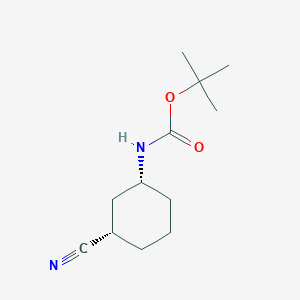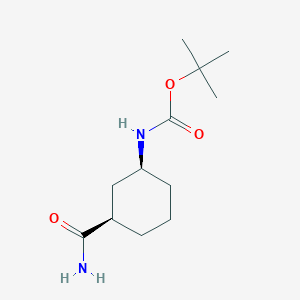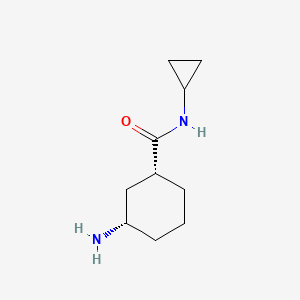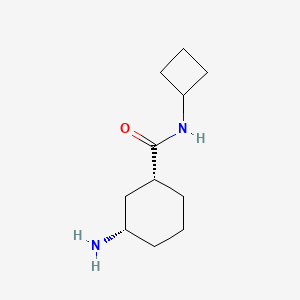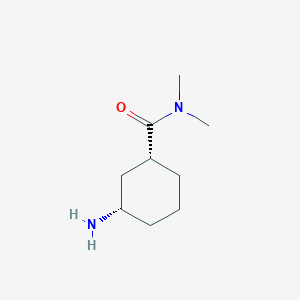
cis-3-Amino-N,N-dimethylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Amino-N,N-dimethylcyclohexanecarboxamide is a chemical compound that belongs to the class of amino alcohols. These compounds are of significant interest due to their biological and structural importance. Amino alcohols are key structural components of numerous natural products, potent drugs, and medicinal compounds .
Preparation Methods
The synthesis of cis-3-Amino-N,N-dimethylcyclohexanecarboxamide typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux, leading to the formation of β-enaminoketones. These β-enaminoketones are then reduced by sodium in THF-isopropyl alcohol to afford cis- and trans-3-aminocyclohexanols .
Chemical Reactions Analysis
cis-3-Amino-N,N-dimethylcyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include sodium, THF-isopropyl alcohol, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
cis-3-Amino-N,N-dimethylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis, functioning as a chiral ligand and auxiliary.
Biology: The compound’s structural properties make it useful in the study of biological systems and processes.
Medicine: It is a component of numerous medicinal compounds, including HIV-protease inhibitors, μ-opioid receptor antagonists, and serotonin reuptake inhibitors.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which cis-3-Amino-N,N-dimethylcyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxamide groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
cis-3-Amino-N,N-dimethylcyclohexanecarboxamide can be compared with other similar compounds such as:
trans-3-Amino-N,N-dimethylcyclohexanecarboxamide: This isomer has different stereochemistry, leading to variations in its chemical and biological properties.
3-Aminocyclohexanol: Another related compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct properties and applications .
Properties
IUPAC Name |
(1R,3S)-3-amino-N,N-dimethylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h7-8H,3-6,10H2,1-2H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXYZVDUCFHTTO-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCC[C@@H](C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



